1,1-Dichloro-3-cyclopropyl-2-propyne

Description

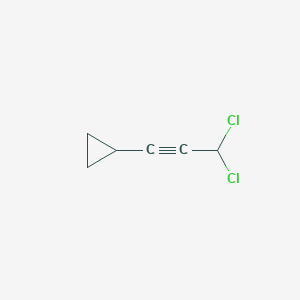

1,1-Dichloro-3-cyclopropyl-2-propyne is a chlorinated alkyne derivative with a cyclopropane substituent. The compound features a triple bond (propyne backbone), two chlorine atoms at the 1-position, and a cyclopropyl group at the 3-position. This unique combination of functional groups suggests high reactivity, particularly in electrophilic addition or substitution reactions, and possible applications in agrochemical or pharmaceutical synthesis.

Properties

CAS No. |

139185-46-9 |

|---|---|

Molecular Formula |

C6H6Cl2 |

Molecular Weight |

149.01 g/mol |

IUPAC Name |

3,3-dichloroprop-1-ynylcyclopropane |

InChI |

InChI=1S/C6H6Cl2/c7-6(8)4-3-5-1-2-5/h5-6H,1-2H2 |

InChI Key |

WQEWQEKKRTXLML-UHFFFAOYSA-N |

SMILES |

C1CC1C#CC(Cl)Cl |

Canonical SMILES |

C1CC1C#CC(Cl)Cl |

Synonyms |

Cyclopropane, (3,3-dichloro-1-propynyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1,1-Dichloro-3-cyclopropyl-2-propyne with structurally or functionally related chlorinated hydrocarbons:

Notes on Structural and Functional Differences:

- Triple Bond vs. Double/Single Bonds : The propyne backbone in the target compound distinguishes it from propane/propene analogs, conferring higher electron-deficient character and reactivity .

- Chlorination Pattern : 1,1-Dichloro substitution contrasts with 1,2- or 1,3-dichloro isomers, likely altering metabolic pathways and environmental degradation rates .

Research Findings and Data Gaps

- Toxicity and Environmental Impact : While 1,2,3-Trichloropropane and 1,3-Dichloropropene have well-documented toxicological profiles , data on cyclopropane-containing chlorinated compounds are sparse. The cyclopropyl group may modulate toxicity by influencing bioavailability or metabolic stability.

- Synthetic Applications : Allyl chloride (3-Chloro-1-propene) is a precursor to epoxides and plastics , whereas this compound’s triple bond could enable click chemistry or cross-coupling reactions.

- Regulatory Status : 1,3-Dichloropropene is heavily regulated in the EU due to groundwater contamination risks , suggesting similar scrutiny for the target compound if commercialized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.